![molecular formula C10H7FO2S B3218202 Methyl 5-fluorobenzo[b]thiophene-3-carboxylate CAS No. 1187931-42-5](/img/structure/B3218202.png)
Methyl 5-fluorobenzo[b]thiophene-3-carboxylate
Description
Methyl 5-fluorobenzo[b]thiophene-3-carboxylate is a chemical compound with the molecular formula C10H7FO2S . It has a molecular weight of 210.23 . This compound is part of a class of molecules known as thiophene derivatives .
Molecular Structure Analysis
The molecular structure of Methyl 5-fluorobenzo[b]thiophene-3-carboxylate consists of a thiophene ring, which is a five-membered ring made up of one sulfur atom . The molecule also contains a carboxylate group and a fluorine atom .Chemical Reactions Analysis
While specific chemical reactions involving Methyl 5-fluorobenzo[b]thiophene-3-carboxylate are not detailed in the available literature, thiophene derivatives are known to participate in a variety of chemical reactions . These reactions can lead to the formation of biologically active compounds .Physical And Chemical Properties Analysis
Methyl 5-fluorobenzo[b]thiophene-3-carboxylate has a boiling point of 308.3±22.0°C at 760 mmHg . It should be stored in a sealed container in a dry environment at 2-8°C .Future Directions
Thiophene derivatives, including Methyl 5-fluorobenzo[b]thiophene-3-carboxylate, continue to be a topic of interest in medicinal chemistry due to their potential biological activities . Future research may focus on exploring the synthesis, chemical reactions, and biological applications of these compounds .
properties
IUPAC Name |
methyl 5-fluoro-1-benzothiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO2S/c1-13-10(12)8-5-14-9-3-2-6(11)4-7(8)9/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTMIFQXLXCIJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC2=C1C=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-fluorobenzo[b]thiophene-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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